molecular formula C7H5Cl2NO2 B1370143 Methyl 4,6-dichloropicolinate CAS No. 98273-19-9

Methyl 4,6-dichloropicolinate

Cat. No. B1370143
CAS RN: 98273-19-9
M. Wt: 206.02 g/mol
InChI Key: MXHPWLMQTZILLL-UHFFFAOYSA-N
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Description

Methyl 4,6-dichloropicolinate is a chemical compound with the molecular formula C7H5Cl2NO2 . It is also known by other names such as methyl 4,6-dichloropyridine-2-carboxylate and 2-Pyridinecarboxylic acid, 4,6-dichloro-, methyl ester .


Molecular Structure Analysis

The molecular structure of Methyl 4,6-dichloropicolinate consists of a pyridine ring with two chlorine atoms at the 4th and 6th positions and a methyl ester group at the 2nd position . The InChI string for this compound is InChI=1S/C7H5Cl2NO2/c1-12-7(11)5-2-4(8)3-6(9)10-5/h2-3H,1H3 .


Physical And Chemical Properties Analysis

Methyl 4,6-dichloropicolinate has a molecular weight of 206.02 g/mol . It has a computed XLogP3-AA value of 2.6, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are 204.9697338 g/mol . The topological polar surface area is 39.2 Ų . The compound has a heavy atom count of 12 .

Scientific Research Applications

  • Herbicidal Effects and Plant Physiology : Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy] propanoate, a derivative of Methyl 4,6-dichloropicolinate, acts as a selective herbicide and influences plant physiology. This compound inhibits auxin-stimulated elongation in plants, functioning as a strong auxin antagonist. It also affects root growth, particularly in wild oats, suggesting a significant impact on plant development (Shimabukuro et al., 1978).

  • Analytical Methods in Soil Studies : The detection and quantification of 3,6-dichloropicolinic acid in soils, which is structurally similar to Methyl 4,6-dichloropicolinate, have been developed. These methods, such as gas-liquid chromatography, are crucial for studying the environmental impact and persistence of such compounds in agricultural settings (Pik & Hodgson, 1976).

  • Antitumor Drug Synthesis : Methyl 4-chloropicolinate, a compound related to Methyl 4,6-dichloropicolinate, is used as an intermediate in the synthesis of the antitumor drug Sorafenib. This highlights the potential of such compounds in pharmaceutical applications (Jian-wen, 2012).

  • Degradation Studies in Environmental Systems : The degradation and effects of similar compounds, such as picloram and diclofop methyl, in environmental systems have been investigated. These studies are essential to understand the environmental fate and ecological impact of herbicides related to Methyl 4,6-dichloropicolinate (Taspinar et al., 2017).

  • Antimicrobial Activity : Derivatives of Methyl 4,6-dichloropicolinate, like chloropicolinate amides and urea derivatives, have been synthesized and tested for antimicrobial activity against Mycobacterium tuberculosis. This signifies the potential of these compounds in developing new antimicrobial agents (Konduri et al., 2021).

properties

IUPAC Name

methyl 4,6-dichloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c1-12-7(11)5-2-4(8)3-6(9)10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHPWLMQTZILLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596506
Record name Methyl 4,6-dichloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,6-dichloropicolinate

CAS RN

98273-19-9
Record name Methyl 4,6-dichloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4,6-dichloropyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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